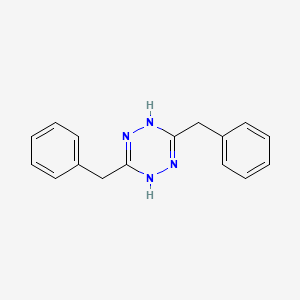

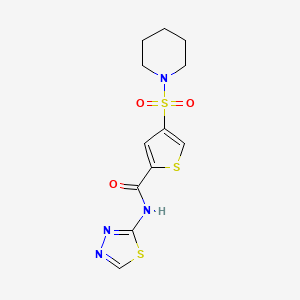

3,6-dibenzyl-1,2-dihydro-1,2,4,5-tetrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 3,6-dibenzyl-1,2-dihydro-1,2,4,5-tetrazine involves alkylation reactions. It can be alkylated with methyl iodide after treatment with LDA in tetrahydrofuran, yielding mixtures of derivatives that can be separated by chromatography. This process demonstrates the compound's versatility in forming structurally varied derivatives through selective alkylation (Hunter & Neilson, 1988).

Molecular Structure Analysis

Structural analysis through X-ray crystallography reveals that this compound and its derivatives exhibit diverse conformations. For instance, certain derivatives possess S-shaped structures with benzene ring substituents nearly perpendicular to the central pyrazine ring, indicating a significant structural flexibility and complexity (Gasser & Stoeckli-Evans, 2004).

Chemical Reactions and Properties

The compound demonstrates interesting reactivity patterns, such as undergoing rearrangements in the presence of alkali to form imidazo[1,2-b]-s-tetrazines and other derivatives. These reactions suggest the compound's ability to act as a precursor in synthesizing a wide range of heterocyclic compounds, highlighting its synthetic utility (Hunter & Neilson, 1988).

Physical Properties Analysis

The physical properties, such as solubility and melting points, of this compound and its derivatives are crucial for their application in synthesis and materials science. While specific details on these properties are scarce, the structural analyses provide insights into the compound's potential interactions and stability under various conditions.

Chemical Properties Analysis

This compound's chemical properties, including reactivity with alkalis and potential as a hydride acceptor, are central to its role in synthetic chemistry. Its ability to undergo diverse reactions, forming stable dihydro-derivatives and engaging in electron transfer processes, is indicative of its versatility and potential in designing novel compounds and materials (Hunter, Neilson, & Weakley, 1982).

Orientations Futures

Mécanisme D'action

Target of Action

It’s known that the compound is a metabolite found in species like bombus terrestris (bumblebee), specifically in the hemolymph, hindgut, and brain .

Mode of Action

Similar compounds like 3,6-di-2-pyridyl-1,2,4,5-tetrazine have been reported to act as electron-deficient dienes in the inverse electron demand diels alder reaction .

Action Environment

It’s worth noting that similar compounds have shown high thermal stability , which could potentially influence their action and efficacy.

Propriétés

IUPAC Name |

3,6-dibenzyl-1,4-dihydro-1,2,4,5-tetrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4/c1-3-7-13(8-4-1)11-15-17-19-16(20-18-15)12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOCZFBNLJSBBIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NNC(=NN2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorobenzyl)-3-[1-(pyrrolidin-1-ylcarbonyl)piperidin-3-yl]propanamide](/img/structure/B5607671.png)

methanone](/img/structure/B5607675.png)

![4-{[(4-methylphenyl)amino]carbonyl}phenyl 2-fluorobenzoate](/img/structure/B5607695.png)

![ethyl 4-[(3-chloro-4-methylphenyl)amino]-2-quinazolinecarboxylate](/img/structure/B5607699.png)

![3-methyl-7-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B5607702.png)

![2-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-3,5,7-trimethyl-1H-indole](/img/structure/B5607703.png)

![2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-[(3-methyl-2-pyridinyl)methyl]acetamide](/img/structure/B5607718.png)

![4-(1-isopropyl-1H-imidazol-2-yl)-1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}piperidine](/img/structure/B5607732.png)

![2-{[4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5607774.png)